molecular formula C17H16N2O3S B2876992 (5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396869-07-0

(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No. B2876992
CAS RN: 1396869-07-0
M. Wt: 328.39
InChI Key: MEVFALQQWKHQHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-acetyl-5-furan/thiophene-pyrazole derivatives with the corresponding aldehydes, which affords the targeted chalcone derivatives in good yields . The newly synthesized chalcones were fully characterized by spectrometric and elemental analyses .


Chemical Reactions Analysis

The reaction of 4-acetyl-5-furan/thiophene-pyrazole derivatives with the corresponding aldehydes affords the targeted chalcone derivatives in good yields . The newly synthesized chalcones were fully characterized by spectrometric and elemental analyses .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study conducted by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds related to "(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone". These compounds exhibited significant anti-inflammatory and antibacterial activities, suggesting their potential in developing new therapeutic agents. This method proved to be efficient, yielding higher product quantities in shorter reaction times and being environmentally friendly (Ravula et al., 2016).

Structural Exploration and Antiproliferative Activity

Another study by Prasad et al. (2018) focused on the synthesis, structural exploration, and evaluation of antiproliferative activity of a compound closely related to "(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone". Their findings highlighted the compound's potential in cancer therapy, with structural characteristics conducive to inhibiting tumor growth (Prasad et al., 2018).

Antimicrobial Activities of Azole Derivatives

Research by Başoğlu et al. (2013) on azole derivatives, originating from furan-2-carbohydrazide, demonstrated potent antimicrobial properties. These findings suggest the chemical framework's utility in creating compounds that could serve as bases for new antimicrobial agents (Başoğlu et al., 2013).

Corrosion Inhibition

A study by Singaravelu et al. (2022) investigated the corrosion inhibition of mild steel using organic inhibitors related to "(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone". The synthesized compounds demonstrated significant inhibition efficiency, providing insights into their application in protecting metals from corrosion (Singaravelu et al., 2022).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives showing significant in vivo anticancer and antiangiogenic effects. These compounds, including those structurally related to "(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone", inhibited tumor growth and angiogenesis, suggesting their potential in cancer treatment (Chandrappa et al., 2010).

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-17(13-11-15(22-18-13)14-3-1-9-21-14)19-7-5-12(6-8-19)16-4-2-10-23-16/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVFALQQWKHQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

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